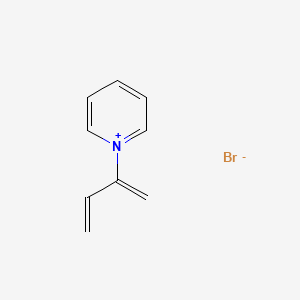

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

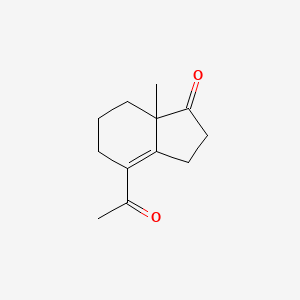

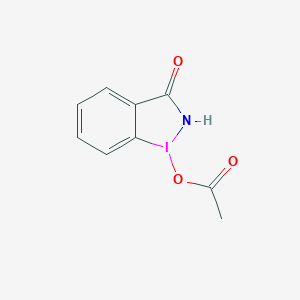

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドは、分子式C8H10BrNの化学化合物です。ピリジン誘導体であり、ピリジン環の窒素原子は1-(1-メチレン-2-プロペニル)基に結合しており、化合物はブロミド塩として安定化されています。

準備方法

合成経路と反応条件

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドの合成は、通常、ピリジンを適切なアルキル化剤でアルキル化することによって行われます。一般的な方法の1つは、ピリジンと1-ブロモ-2-メチルプロペンを制御された条件下で反応させることです。反応は通常、アセトニトリルまたはジクロロメタンなどの有機溶媒中で行われ、混合物を加熱して反応を促進します。生成物はその後、再結晶またはクロマトグラフィーによって精製されます。

工業生産方法

工業規模では、1-(1-メチレン-2-プロペニル)ピリジニウムブロミドの生産には、品質と収率を常に確保するために連続フロープロセスが使用される場合があります。自動反応器と温度、圧力、反応物濃度などの反応パラメーターの精密な制御により、生産プロセスを最適化できます。最終生成物は、通常、蒸留や結晶化などの精製ステップを複数回繰り返すことで高純度に得られます。

化学反応の分析

反応の種類

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドは、次のようなさまざまな化学反応を起こすことができます。

置換反応: ブロミドイオンは他の求核剤によって置換されることがあり、異なるピリジニウム塩が生成されます。

付加反応: 1-(1-メチレン-2-プロペニル)基の二重結合は、求電子剤との付加反応に関与できます。

酸化と還元: 化合物は特定の条件下で酸化または還元され、窒素原子またはアルキル基の酸化状態が変化します。

一般的な試薬と条件

求核剤: 置換反応で使用される一般的な求核剤には、ハロゲン化物、シアン化物、チオレートなどがあります。

求電子剤: ハロゲン、酸、過酸化物などの求電子剤は、1-(1-メチレン-2-プロペニル)基の二重結合と反応する可能性があります。

酸化剤と還元剤: 過酸化水素、過マンガン酸カリウム、水素化ホウ素ナトリウムなどの試薬は、酸化と還元反応に使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ハロゲン化物による置換反応では、さまざまなピリジニウムハロゲン化物塩が生成され、求電子剤による付加反応では、さまざまな付加生成物が生成されます。

科学研究への応用

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドは、科学研究においていくつかの用途があります。

化学: 有機合成、特にピリジニウム塩やその他の窒素含有化合物の形成における試薬として使用されます。

生物学: 化合物は、生体分子と安定な複合体を形成する能力により、酵素阻害やタンパク質-リガンド相互作用の研究に使用できます。

医学: 1-(1-メチレン-2-プロペニル)ピリジニウムブロミドの潜在的な治療的用途に関する研究には、医薬品化合物の合成における前駆体としての使用が含まれます。

産業: 化合物は、特殊化学品の生産やさまざまな工業製品の合成における中間体として使用されます。

科学的研究の応用

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

作用機序

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドの作用機序は、ピリジニウム環と1-(1-メチレン-2-プロペニル)基を通じて分子標的との相互作用に関与します。化合物は求電子剤として作用し、タンパク質やその他の生体分子の求核部位と反応する可能性があります。この相互作用は、酵素活性を阻害したり、標的分子の機能を変更する安定な複合体を形成したりする可能性があります。

類似化合物との比較

類似化合物

1-メチルピリジニウムブロミド: この化合物は構造が類似していますが、1-(1-メチレン-2-プロペニル)基がありません。

1-(2-プロペニル)ピリジニウムブロミド: この化合物は、アルキル基が類似していますが、二重結合の位置が異なります。

1-(1-メチレン-2-プロペニル)ピリジニウムクロリド: この化合物は類似していますが、ブロミドイオンの代わりにクロリドイオンを持っています。

独自性

1-(1-メチレン-2-プロペニル)ピリジニウムブロミドは、1-(1-メチレン-2-プロペニル)基が存在することによってユニークであり、独特の化学反応性と生物活性をもたらします。この構造的特徴により、化合物は、他のピリジニウム塩と比較して、より広範囲の化学反応に関与し、ユニークな方法で生物学的標的と相互作用することができます。

特性

CAS番号 |

156644-62-1 |

|---|---|

分子式 |

C9H10BrN |

分子量 |

212.09 g/mol |

IUPAC名 |

1-buta-1,3-dien-2-ylpyridin-1-ium;bromide |

InChI |

InChI=1S/C9H10N.BrH/c1-3-9(2)10-7-5-4-6-8-10;/h3-8H,1-2H2;1H/q+1;/p-1 |

InChIキー |

ZNWPEVSDIDAKEB-UHFFFAOYSA-M |

正規SMILES |

C=CC(=C)[N+]1=CC=CC=C1.[Br-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)

![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)